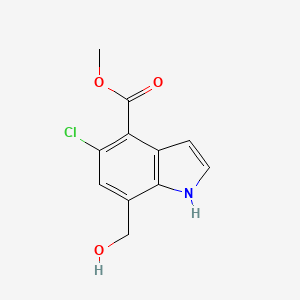

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate

Description

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position, a chlorine atom at the 5-position, and a hydroxymethyl group at the 7-position of the indole ring.

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate |

InChI |

InChI=1S/C11H10ClNO3/c1-16-11(15)9-7-2-3-13-10(7)6(5-14)4-8(9)12/h2-4,13-14H,5H2,1H3 |

InChI Key |

QUKAERNVWHZDOW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C2=C1C=CN2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that synthesizes indoles from phenylhydrazines and ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: 5-chloro-7-(carboxymethyl)-1H-indole-4-carboxylate.

Reduction: 5-chloro-7-(hydroxymethyl)-1H-indole-4-methanol.

Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: It is used in the study of indole-based biological processes and pathways.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

5-chloro-7-azaindole: Similar in structure but contains a nitrogen atom in place of a carbon atom in the indole ring.

5-chloro-7-methylisatin: Contains a methyl group instead of a hydroxymethyl group at the 7-position.

Uniqueness

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate is a synthetic compound belonging to the indole family, notable for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features several key functional groups:

- Chloro group at the 5-position

- Hydroxymethyl group at the 7-position

- Carboxylate ester at the 4-position

These structural features contribute to its reactivity and biological interactions, making it a candidate for medicinal applications, especially in cancer therapy .

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets involved in cancer pathways. Similar compounds have shown potential as inhibitors of epidermal growth factor receptor (EGFR) mutations and BRAF mutations, which are critical in various cancers .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing promising results:

- Anticancer Activity : The compound has been identified as a lead for developing new anticancer agents. It shows significant activity against several cancer cell lines, including those with BRAF mutations .

- Cell Viability and Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against melanoma (LOX-IMVI) with IC50 values indicating potent antiproliferative activity .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting the structural features and biological activities of similar indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-chloro-1H-indole-7-carboxylate | Chloro at position 5, carboxylate at position 7 | Potential anticancer properties |

| Methyl 5-bromo-1H-indole-4-carboxylate | Bromine instead of chlorine | Antimicrobial activity |

| Methyl 6-chloro-1H-indole-3-carboxylate | Chlorine at position 6 | Antiproliferative effects |

| Methyl 5-nitro-1H-indole-2-carboxylate | Nitro group instead of chloro | Cytotoxic effects |

The presence of both hydroxymethyl and chloro groups in this compound enhances its solubility and interaction profiles compared to these similar compounds .

Study on Anticancer Properties

In a study focusing on indole derivatives as BRAF inhibitors, this compound was found to significantly reduce cell viability in BRAF V600E mutant melanoma cells. The IC50 value was determined to be approximately 0.96 µM , indicating strong antiproliferative activity compared to standard treatments .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that modifications in the indole structure can affect drug metabolism and bioavailability. Compounds similar to this compound have demonstrated improved stability and prolonged plasma exposure in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.